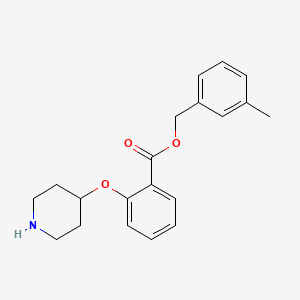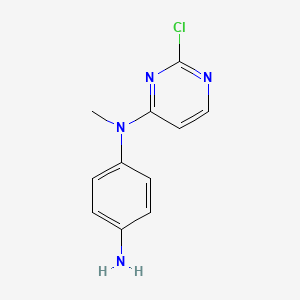
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H15F2NO It is characterized by a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position, as well as a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms and hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid derivatives.
Reduction: Formation of reduced benzyl derivatives or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The benzyl group and hydroxymethyl group may also contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol tosylate: A salt form with similar structural features.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H15F2NO |
|---|---|
Poids moléculaire |
227.25 g/mol |
Nom IUPAC |
(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
Clé InChI |
PXQLZEMKQFOLDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(CC1(F)F)CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)


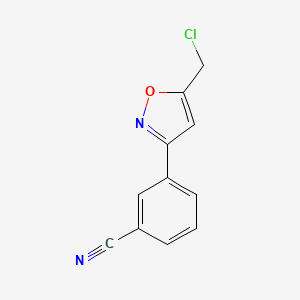
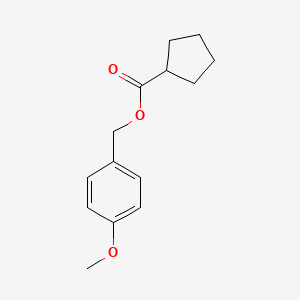
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
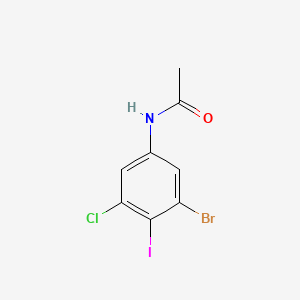
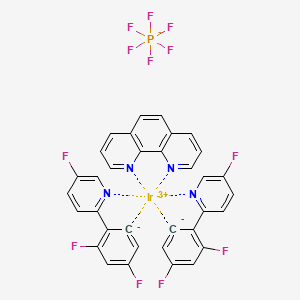


![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

